molecular formula C23H26N2O4 B4026542 N,N'-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide

N,N'-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide

Cat. No.: B4026542
M. Wt: 394.5 g/mol
InChI Key: UAZOBLKVKBGUCD-UHFFFAOYSA-N
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Description

N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide is a complex organic compound known for its unique molecular structure and potential applications in various scientific fields. This compound is characterized by the presence of two tetrahydrofuran-2-carboxamide groups linked by a methanediyldibenzene-4,1-diyl moiety, which imparts distinct chemical properties.

Scientific Research Applications

N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of methanediyldibenzene-4,1-diyl with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert conditions to prevent moisture interference.

Industrial Production Methods

On an industrial scale, the production of N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide groups, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amine or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target proteins and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(methanediyldibenzene-4,1-diyl)bis{2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide}
  • N,N’-(methanediyldibenzene-4,1-diyl)bistricyclo[3.3.1.1~3,7~]decane-1-carboxamide
  • N,N’-(methanediyldibenzene-4,1-diyl)bis(3-hydroxynaphthalene-2-carboxamide)

Uniqueness

N,N’-(methanediyldibenzene-4,1-diyl)ditetrahydrofuran-2-carboxamide stands out due to its unique combination of tetrahydrofuran-2-carboxamide groups and methanediyldibenzene-4,1-diyl linkage. This structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N-[4-[[4-(oxolane-2-carbonylamino)phenyl]methyl]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c26-22(20-3-1-13-28-20)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-23(27)21-4-2-14-29-21/h5-12,20-21H,1-4,13-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZOBLKVKBGUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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